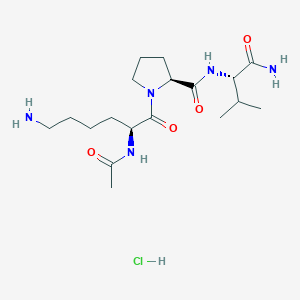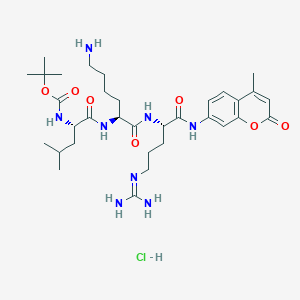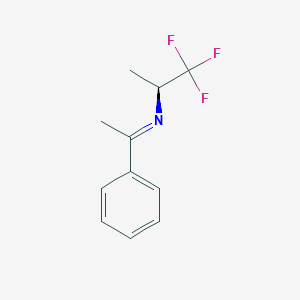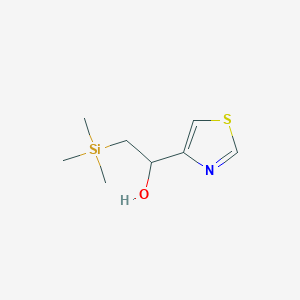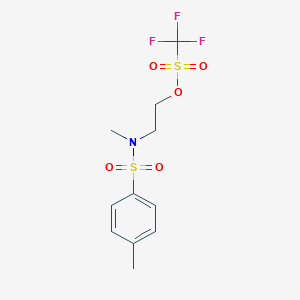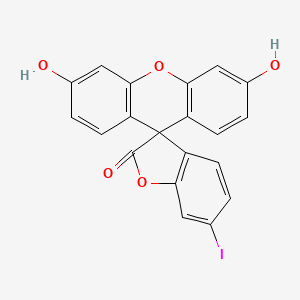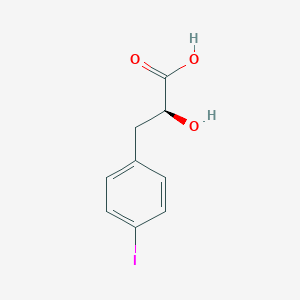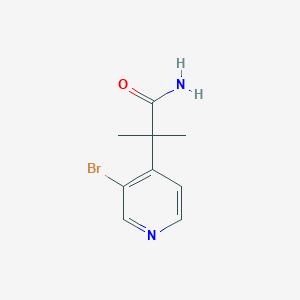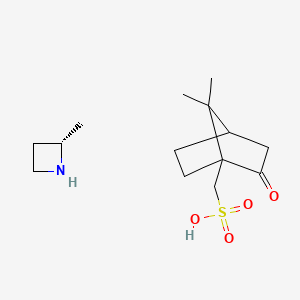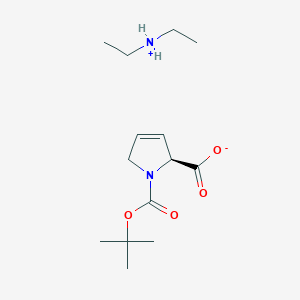![molecular formula C12H10F3NO3 B6295989 2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95% CAS No. 2130858-98-7](/img/structure/B6295989.png)
2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95% (2TPM-95%) is a novel compound that has been used in a variety of scientific research applications. It is a trifluoromethoxy derivative of isoindole-1,3(2H)-dione, and is characterized by its high purity and stability. The compound has been used in a range of research fields, including organic synthesis, biochemistry, and pharmacology.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione involves the reaction of 3-(Trifluoromethoxy)propylamine with phthalic anhydride in the presence of a catalyst to form the desired product.
Starting Materials
3-(Trifluoromethoxy)propylamine, Phthalic anhydride, Catalyst
Reaction
Step 1: Dissolve 3-(Trifluoromethoxy)propylamine in a suitable solvent., Step 2: Add phthalic anhydride to the reaction mixture and stir., Step 3: Add a catalyst to the reaction mixture and heat to a suitable temperature., Step 4: Allow the reaction to proceed for a suitable amount of time., Step 5: Cool the reaction mixture and isolate the product by filtration or other suitable method., Step 6: Purify the product by recrystallization or other suitable method.
Applications De Recherche Scientifique
2TPM-95% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a range of other compounds, including amides, esters, and organometallic complexes. It has also been used in the synthesis of a range of biologically active compounds, such as anti-cancer drugs and antibiotics. In addition, 2TPM-95% has been used in the synthesis of polymers for use in drug delivery systems and biomedical applications.
Mécanisme D'action
The mechanism of action of 2TPM-95% is not yet fully understood. However, it is believed to be similar to other isoindole-1,3(2H)-dione derivatives, which are known to interact with proteins and other macromolecules. This interaction is thought to be responsible for the compound's biological activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2TPM-95% have not yet been fully studied. However, preliminary studies have shown that the compound has anti-inflammatory, anti-oxidative, and anti-microbial properties. In addition, it has been shown to inhibit the growth of certain cancer cell lines. Further research is needed to fully understand the biochemical and physiological effects of 2TPM-95%.
Avantages Et Limitations Des Expériences En Laboratoire
2TPM-95% has several advantages for use in lab experiments. It is highly pure and stable, making it suitable for use in a variety of scientific research applications. In addition, the synthesis method is relatively simple and the yield is high, making it a cost-effective option for researchers. However, there are some limitations to the use of 2TPM-95% in lab experiments. The compound is toxic and should be handled with care. In addition, the mechanism of action and biochemical and physiological effects of the compound are not yet fully understood, making it difficult to predict the results of experiments.
Orientations Futures
There are several future directions for research on 2TPM-95%. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound. In addition, the compound could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and polymers. Finally, research could be conducted to explore the potential applications of 2TPM-95% in drug delivery systems and biomedical applications.
Propriétés
IUPAC Name |
2-[3-(trifluoromethoxy)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c13-12(14,15)19-7-3-6-16-10(17)8-4-1-2-5-9(8)11(16)18/h1-2,4-5H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPRQVXRQJNSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




